Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Discovery and History of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core
The quinoline scaffold, a bicyclic aromatic heterocycle with the chemical formula C₉H₇N, represents a cornerstone in the fields of organic synthesis and medicinal chemistry.[1][2] Structurally, it consists of a benzene ring fused to a pyridine ring at the α and β positions, a configuration also known as 1-azanaphthalene or benzo[b]pyridine.[1][3] First identified in the 19th century, this seemingly simple arrangement of atoms has proven to be a "privileged structure," forming the core of countless natural products, synthetic compounds, and pharmaceuticals.[4] Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, making the study of their synthesis and history essential for professionals in drug discovery and development.[2][4][5][6]
This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted quinolines. It delves into the foundational isolation and structural elucidation before examining the classical named reactions that have become the bedrock of quinoline synthesis. By detailing the mechanisms, experimental rationale, and practical applications, this guide serves as an in-depth resource for understanding and leveraging this remarkable heterocyclic system.
Part 1: The Dawn of Quinoline Chemistry - Discovery and Structural Elucidation
The story of quinoline begins not in a meticulously planned synthesis, but in the analysis of complex industrial byproducts and natural alkaloids.
Isolation from Coal Tar and Natural Products
In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (white oil).[1][7] This was the first recorded isolation of what we now know as quinoline.[3] Coal tar, a viscous byproduct of coal distillation, remains a principal commercial source of quinoline.[1] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with a strong base, potassium hydroxide; he aptly named this substance "Chinoilin" or "Chinolein".[1]
Initially, the compounds isolated by Runge and Gerhardt were thought to be distinct isomers due to differences in their reactivity, which were later attributed to contaminants. The German chemist August Hoffmann eventually demonstrated that the two substances were, in fact, identical.[1] The name quinoline, derived from quinine, became the accepted term, forever linking the compound to its natural product origins.
Structural Determination
Determining the precise arrangement of atoms in quinoline was a significant challenge for 19th-century chemists. The breakthrough came in the wake of major advancements in understanding aromatic structures. Building upon his seminal work on the structure of benzene, August Kekulé proposed in 1869 that quinoline consisted of a benzene ring fused to a pyridine ring.[7] This structural hypothesis provided the crucial framework for understanding quinoline's chemical properties and reactivity, paving the way for the development of targeted synthetic routes.[7]
Part 2: The Classical Era - Foundational Syntheses of the Quinoline Core
The late 19th century was a golden age for synthetic organic chemistry, witnessing the discovery of several elegant and robust methods for constructing the quinoline ring system.[8] These named reactions, many of which are still in use today, provided chemists with the tools to create a vast library of substituted quinolines, fueling the exploration of their chemical and biological properties.
The Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this is one of the oldest and most direct methods for preparing quinoline itself.[9][10] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[9][11]
Causality and Mechanism: The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct the bicyclic system in a one-pot reaction. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent and a catalyst. It first dehydrates the glycerol to form acrolein, a reactive α,β-unsaturated aldehyde.[12][13] The aniline then undergoes a Michael-type conjugate addition to the acrolein.[14] The resulting β-anilinopropionaldehyde is then cyclized and dehydrated under the strong acidic conditions to form 1,2-dihydroquinoline. The final step is the oxidation of this intermediate to the aromatic quinoline.[12][13] The reaction is notoriously exothermic and can be violent; therefore, moderators like ferrous sulfate are often added to control the reaction rate.[9][12][15]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline [10][12]
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate (as a moderator).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring. The addition must be controlled to manage the initial exotherm.
-
Oxidant Addition: Add the oxidizing agent (e.g., nitrobenzene).
-
Heating: Gently heat the mixture under reflux. The reaction can be vigorous, so careful monitoring is essential. Maintain reflux for several hours (typically 3-4 hours).
-
Workup: Cool the reaction mixture and dilute it cautiously with water. Make the solution alkaline by adding a concentrated sodium hydroxide solution to precipitate the crude quinoline.
-
Purification: Separate the quinoline layer. The crude product is often purified by steam distillation followed by fractional distillation to yield pure quinoline.
The Doebner-von Miller Reaction (1881)
This reaction is a significant modification of the Skraup synthesis, offering greater versatility for producing substituted quinolines.[16][17] It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.[16][18]
Causality and Mechanism: The key innovation of the Doebner-von Miller reaction is the direct use of α,β-unsaturated aldehydes or ketones, bypassing the in-situ generation from glycerol. This allows for the synthesis of a much wider range of substituted quinolines by simply varying the structure of the carbonyl compound. The mechanism is believed to proceed via an initial Michael addition of the aniline to the unsaturated carbonyl compound.[18] Subsequent steps involve cyclization, dehydration, and oxidation, similar to the Skraup synthesis, to yield the final quinoline product.[18] Isotopic labeling studies suggest a complex fragmentation-recombination pathway may also be involved.[16][19]
Caption: Experimental workflow for the Doebner-von Miller reaction.
The Friedländer Synthesis (1882)
Developed by Paul Friedländer, this reaction is a straightforward and high-yielding method for synthesizing substituted quinolines.[8] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[20][21][22]
Causality and Mechanism: The elegance of the Friedländer synthesis lies in its convergent nature, where two halves of the final quinoline are brought together. The reaction proceeds through an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base via an intramolecular reaction between the amino group and the newly formed carbonyl, which then cyclizes and dehydrates to yield the stable aromatic quinoline ring.[20][21] The choice of an acid or base catalyst depends on the specific substrates used.[22]
Experimental Protocol: Friedländer Synthesis [8][14]
-
Mixing Reactants: In a reaction flask, dissolve the 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and the second carbonyl component (e.g., acetaldehyde) in a suitable solvent like ethanol.
-
Catalyst Addition: Add the catalyst, which can be a base (e.g., sodium hydroxide solution) or an acid (e.g., p-toluenesulfonic acid).[20]
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure substituted quinoline.
The Pfitzinger Reaction (1886)
The Pfitzinger (or Pfitzinger-Borsche) reaction is a key method for the synthesis of quinoline-4-carboxylic acids, an important subclass of quinolines with significant biological activity.[23][24][25] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a strong base.[23][24]
Causality and Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[23][24] This intermediate's aniline moiety then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine. The enamine then undergoes an intramolecular cyclization followed by dehydration to furnish the final quinoline-4-carboxylic acid product.[23][24]
Caption: Logical relationship in the Pfitzinger reaction mechanism.
Other Foundational Syntheses
Several other classical reactions were instrumental in expanding the synthetic toolkit for quinoline chemistry.
-
Combes Quinoline Synthesis (1888): This method uses the acid-catalyzed reaction of anilines with β-diketones to produce 2,4-disubstituted quinolines.[1][3][26][27]
-
Conrad-Limpach Synthesis (1887): Involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields a β-aminoacrylate which cyclizes to a 4-quinolone. At higher temperatures, anilides are formed which cyclize to 2-quinolones.[1][3][14]
-
Gould-Jacobs Reaction (1939): A versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization.[1][28][29][30]
| Classical Synthesis | Year | Key Reactants | Primary Product Type |
| Skraup Synthesis | 1880 | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted) |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines |
| Friedländer Synthesis | 1882 | 2-Aminoaryl Ketone, Carbonyl | Substituted Quinolines |
| Pfitzinger Reaction | 1886 | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acids |
| Combes Synthesis | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |
| Gould-Jacobs Reaction | 1939 | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinolines |
Part 3: The Role of Substituted Quinolines in Drug Discovery
The synthetic versatility of the quinoline core, combined with its prevalence in natural products like quinine, quickly established it as a critical scaffold in medicinal chemistry. Quinoline derivatives have been successfully developed into drugs for a wide range of diseases.[2][6][31]
Antimalarial Agents: The Enduring Legacy
The most significant therapeutic application of quinolines has been in the fight against malaria.[32]
-
Quinine: Isolated from the bark of the cinchona tree, this natural alkaloid was the first effective treatment for malaria and contains a quinoline core.[32]
-
Chloroquine: Developed in the 1930s, this synthetic 4-aminoquinoline became a cornerstone of malaria treatment for decades due to its high efficacy and low cost.[2][7]
-
Primaquine, Amodiaquine, and Mefloquine: These are other vital synthetic quinoline-based drugs that have been developed to treat various stages of the malaria parasite's life cycle and to combat emerging drug resistance.[1][2]
Anticancer, Antimicrobial, and Beyond
The pharmacological potential of quinolines extends far beyond malaria.[4][5]
-
Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, showing cytotoxicity against a variety of cancer cell lines.[4][6]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin), while technically quinolones, are structurally derived from the core quinoline scaffold and are potent broad-spectrum antibacterial drugs.
-
Other Therapeutic Areas: Substituted quinolines have been explored for anti-inflammatory, antiviral, anticonvulsant, and cardiovascular activities, demonstrating the remarkable therapeutic plasticity of this heterocyclic system.[5][6]
| Drug | Class | Primary Therapeutic Use |
| Quinine | Natural Alkaloid | Antimalarial |
| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory |
| Primaquine | 8-Aminoquinoline | Antimalarial |
| Ciprofloxacin | Fluoroquinolone | Antibacterial |
| Bedaquiline | Diarylquinoline | Antituberculosis |
Conclusion and Future Outlook
From its humble origins as an isolate from industrial coal tar, the quinoline ring system has evolved into one of the most important heterocyclic scaffolds in chemical science. The foundational synthetic methods developed in the late 19th century provided the crucial tools for chemists to explore the vast chemical space of substituted quinolines. This exploration led directly to the discovery of life-saving medicines, most notably the antimalarial drugs that have impacted global health profoundly.
Today, research into quinoline chemistry continues unabated. Modern synthetic chemists are developing more efficient, sustainable, and environmentally benign methods—such as microwave-assisted reactions and the use of novel catalysts—to construct these valuable molecules.[22][33][34] The enduring legacy of the quinoline core, coupled with its proven therapeutic versatility, ensures that it will remain a focus of intensive research and a source of novel therapeutic agents for years to come.
References
-
Quinoline - Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Pfitzinger reaction - Wikipedia. [Link]
-
Skraup reaction - Wikipedia. [Link]
-
Friedländer synthesis - Wikipedia. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Combes Quinoline Synthesis. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Combes quinoline synthesis - Wikipedia. [Link]
-
What is the history of the discovery of quinoline? - Blog - BIOSYNCE. [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [Link]
-
Biological activities of quinoline derivatives - PubMed. [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. [Link]
-
Biological Activities of Quinoline Derivatives | Bentham Science Publishers. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst. [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]
-
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]
-
Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. [Link]
-
Conventional synthetic name reactions for quinoline synthesis. - ResearchGate. [Link]
-
Doebner-Miller Reaction - SynArchive. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed. [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Gould-Jacobs reaction - Wiktionary, the free dictionary. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]
-
1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. [Link]
Sources